An In-depth Technical Guide to N,N-Diisopropyl-3-(trifluoromethyl)benzamide: Synthesis, Characterization, and Applications
An In-depth Technical Guide to N,N-Diisopropyl-3-(trifluoromethyl)benzamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of N,N-Diisopropyl-3-(trifluoromethyl)benzamide, a fluorinated aromatic amide with significant potential in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and explores its spectroscopic signature for unambiguous identification. Furthermore, we delve into the rationale behind its molecular design, the established and potential applications of this compound and its analogs, and critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical building block in their work.
Introduction: The Rationale for N,N-Diisopropyl-3-(trifluoromethyl)benzamide in Modern Chemistry
The molecular architecture of N,N-Diisopropyl-3-(trifluoromethyl)benzamide is a deliberate convergence of three key structural motifs, each contributing to its unique chemical properties and potential utility:
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The Benzamide Core: The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in approximately 25% of top-selling pharmaceuticals.[1] It is a bio-isostere of other functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[2]
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The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The strong carbon-fluorine bonds are resistant to metabolic degradation, and the group's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing its interactions.[3]
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The N,N-Diisopropyl Group: The bulky diisopropyl groups on the amide nitrogen provide significant steric hindrance. This can serve several purposes: it can lock the conformation of the molecule, prevent rotation around the amide bond, and protect the amide from hydrolysis. This steric shielding can also direct reactions to other parts of the molecule and influence its binding selectivity with receptors.
Collectively, these features make N,N-Diisopropyl-3-(trifluoromethyl)benzamide a valuable intermediate for the synthesis of novel bioactive compounds and advanced materials.[5]
Physicochemical and Spectroscopic Characterization
Unambiguous identification of N,N-Diisopropyl-3-(trifluoromethyl)benzamide is critical for its effective use. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈F₃NO | (Calculated) |
| Molecular Weight | 273.30 g/mol | (Calculated) |
| CAS Number | 79606-47-6 | [6] |
| Appearance | White to off-white solid | (Expected) |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF | (Inferred) |
Spectroscopic Signature
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (4H): The four protons on the trifluoromethyl-substituted benzene ring are expected to appear in the range of δ 7.5-8.0 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).
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Isopropyl Methine Protons (2H): Due to the steric hindrance and potential for hindered rotation around the amide C-N bond, the two methine (CH) protons of the isopropyl groups may be non-equivalent, appearing as two separate broad signals (septets or multiplets) in the range of δ 3.5-4.0 ppm.
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Isopropyl Methyl Protons (12H): The four methyl (CH₃) groups of the two isopropyl substituents are expected to appear as one or more doublets in the range of δ 1.2-1.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the range of δ 165-170 ppm.[2]
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Aromatic Carbons (6C): The carbons of the benzene ring will appear in the aromatic region (δ 120-140 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
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Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will also appear as a quartet in the range of δ 120-125 ppm.
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Isopropyl Methine Carbons (2C): The methine carbons of the isopropyl groups are expected in the range of δ 45-55 ppm.
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Isopropyl Methyl Carbons (4C): The methyl carbons will appear in the upfield region, typically around δ 20-25 ppm.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 273. Key fragmentation patterns would likely involve the loss of an isopropyl group (m/z = 230) and cleavage at the amide bond.
Synthesis and Purification
The most direct and widely adopted method for the synthesis of N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoyl chloride.[1] This approach is reliable, high-yielding, and proceeds under mild conditions.
Synthesis Workflow
The synthesis of N,N-Diisopropyl-3-(trifluoromethyl)benzamide proceeds via the nucleophilic acyl substitution of 3-(trifluoromethyl)benzoyl chloride with diisopropylamine.
Caption: A generalized workflow for the synthesis of N,N-Diisopropyl-3-(trifluoromethyl)benzamide.
Detailed Experimental Protocol
This protocol is a robust, self-validating system for the synthesis of N,N-Diisopropyl-3-(trifluoromethyl)benzamide.
Materials:
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3-(Trifluoromethyl)benzoyl chloride (1.0 eq)
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Diisopropylamine (1.1 eq)
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Triethylamine (1.2 eq) or another suitable non-nucleophilic base
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
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Acylation: Add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford N,N-Diisopropyl-3-(trifluoromethyl)benzamide as a solid.
Applications and Future Directions
The unique combination of a benzamide core, a trifluoromethyl group, and sterically demanding N-substituents positions N,N-Diisopropyl-3-(trifluoromethyl)benzamide as a valuable scaffold in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
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Scaffold for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Benzamides are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1]
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Improving Pharmacokinetic Properties: The trifluoromethyl group is a key feature for enhancing the metabolic stability and cell permeability of drug candidates.[3] The N,N-diisopropyl groups can further protect the amide bond from enzymatic cleavage.
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Probing Receptor Binding Pockets: The defined steric and electronic properties of this molecule make it a useful tool for structure-activity relationship (SAR) studies to probe the binding pockets of enzymes and receptors.
Agrochemicals
Trifluoromethyl-containing compounds have found widespread use as herbicides, insecticides, and fungicides.[7] The structural motifs present in N,N-Diisopropyl-3-(trifluoromethyl)benzamide are relevant to the design of new agrochemicals with enhanced potency and stability.
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemicals is paramount. The following precautions should be taken when working with N,N-Diisopropyl-3-(trifluoromethyl)benzamide and its precursors.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]
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Precursor Hazards: The starting material, 3-(trifluoromethyl)benzoyl chloride, is corrosive and reacts with moisture. It should be handled with extreme care in an anhydrous environment.
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Amine Hazards: Diisopropylamine is a flammable and corrosive liquid. Handle with appropriate precautions.[10]
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Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations.[9]
Conclusion
N,N-Diisopropyl-3-(trifluoromethyl)benzamide is a chemical compound of significant interest due to the strategic combination of its benzamide core, trifluoromethyl group, and N,N-diisopropyl substituents. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthesis protocol, and an exploration of its potential applications. As research in medicinal and materials chemistry continues to advance, the utility of well-designed, functionalized molecules like N,N-Diisopropyl-3-(trifluoromethyl)benzamide is expected to grow, making it a valuable tool for innovation.
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